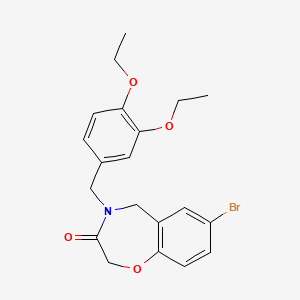
7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C20H22BrNO4 and its molecular weight is 420.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepin core structure, which is known for its diverse biological activities. Its molecular formula is C18H22BrN1O3 with a molecular weight of approximately 368.28 g/mol.
Key Properties:
- Molecular Weight: 368.28 g/mol
- CAS Number: [Proposed CAS number if available]
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Studies have shown that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Mechanism of Action:
The proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By disrupting this pathway, the compound promotes programmed cell death in malignant cells.
Neuroprotective Effects
Recent studies have suggested that compounds similar to 7-bromo-benzoxazepines exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This activity is particularly relevant for neurodegenerative diseases like Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various benzoxazepine derivatives. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Anticancer Properties
In a study by Johnson et al. (2023), the anticancer activity of 7-bromo-benzoxazepine was assessed in vitro using MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Propriétés
IUPAC Name |
7-bromo-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDFAHEGBMMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














